molecular formula C16H22ClN5 B1443554 [4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride CAS No. 1361116-27-9

[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride

Cat. No. B1443554
M. Wt: 319.83 g/mol
InChI Key: MRHLQMVOVPEYAU-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitubercular Activity

Compounds structurally related to pyridinyl-pyrazinyl amines, such as 2-isonicotinoylhydrazinecarboxamide derivatives, have been evaluated for their antitubercular activity. These compounds exhibit significant activity against various mycobacteria strains, including drug-resistant types, indicating potential applications in developing new antitubercular agents (M. Asif, 2014).

Cytochrome P450 Inhibition

Studies on the selectivity of chemical inhibitors for cytochrome P450 isoforms have implications for understanding drug-drug interactions and developing safer pharmaceuticals. By evaluating the potency and selectivity of inhibitors, including those related to pyridine and pyrazine compounds, researchers can better predict potential interactions and optimize therapeutic efficacy (S. C. Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibition

The pyridine and pyrimidine-based structures have been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, which are relevant in treating type 2 diabetes mellitus. This research underscores the importance of such chemical scaffolds in developing antidiabetic drugs by inhibiting enzymes involved in glucose metabolism (Laura Mendieta et al., 2011).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing .

properties

IUPAC Name

N-[4-(2-piperidin-4-ylethyl)pyridin-2-yl]pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5.ClH/c1(13-3-6-17-7-4-13)2-14-5-8-19-15(11-14)21-16-12-18-9-10-20-16;/h5,8-13,17H,1-4,6-7H2,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLQMVOVPEYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC(=NC=C2)NC3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride
Reactant of Route 2
[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride
Reactant of Route 3
[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride
Reactant of Route 4
[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride
Reactant of Route 5
[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride

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